molecular formula C14H15F2NO6 B8811794 Diethyl 2-(2,6-difluoro-4-nitrophenyl)-2-methylmalonate

Diethyl 2-(2,6-difluoro-4-nitrophenyl)-2-methylmalonate

Cat. No. B8811794
M. Wt: 331.27 g/mol
InChI Key: QCWKGBLHURCOCP-UHFFFAOYSA-N
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Patent
US09221786B2

Procedure details

A solution of compound (26b) (7.8 g, 24.9 mmol) in acetic acid (28 mL), and concentrated sulfuric acid (8.0 mL), and water (20 mL) were treated in the same manner as in (b) in Production Example 1 to give 4.9 g (85%) of compound (27b) as yellow solid.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[C:4]([F:11])[C:3]=1[C:12](C)([C:18](OCC)=O)[C:13]([O:15]CC)=[O:14].S(=O)(=O)(O)O.O>C(O)(=O)C>[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[C:4]([F:11])[C:3]=1[CH:12]([CH3:18])[C:13]([OH:15])=[O:14]

Inputs

Step One
Name
Quantity
7.8 g
Type
reactant
Smiles
FC1=C(C(=CC(=C1)[N+](=O)[O-])F)C(C(=O)OCC)(C(=O)OCC)C
Name
Quantity
8 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
20 mL
Type
reactant
Smiles
O
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
28 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=CC(=C1)[N+](=O)[O-])F)C(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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